![molecular formula C14H21NO4S B5676348 (3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5676348.png)
(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol
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Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine compounds often involves the use of 1-sulfonyl 1,2,3-triazole in cycloaddition reactions. A method described for the synthesis of 3-pyrrolin-2-ones utilizes α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazole for a 3 + 2 cycloaddition with ketene silyl acetal, demonstrating a novel approach for creating biologically relevant compounds with broad substrate scope (Ran et al., 2014). Another practical synthesis route for pyrrolidin-3-ol derivatives, which are valuable intermediates, employs asymmetric 1,3-dipolar cycloaddition, highlighting efficient procedures for the subsequent reactions to afford the target molecule (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol" often features nonplanar arrangements and intermolecular interactions that significantly influence their chemical and physical properties. For instance, 3-(Diethylborylethynyl)pyridines assemble into cyclic trimers stabilized via boron–nitrogen coordination bonds, indicating that the molecular conformation can be flexible and affected by crystal packing (Wakabayashi et al., 2014).
Chemical Reactions and Properties
Reactions involving the core pyrrolidine structure, such as the synthesis of pyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers through 1-sulfonyl-1,2,3-triazoles, illustrate the compound's versatility in organic synthesis. These methods yield substituted pyrroles, showcasing the compound's role in facilitating diverse chemical transformations (Kim et al., 2014).
Physical Properties Analysis
The physical properties of related compounds, such as 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, have been studied, revealing insights into their crystal structures and intermolecular interactions. These studies highlight the importance of hydrogen bonding in determining the compound's solid-state conformation and stability (Mohammat et al., 2008).
Chemical Properties Analysis
Research on the chemical properties of pyrrolidine derivatives has focused on their reactivity and potential as intermediates in the synthesis of bioactive molecules. For example, studies on the synthesis of pyrroles and pyrrolidines from various precursors via 1,3-dipolar cycloaddition reactions underline the chemical versatility and reactivity of these compounds (Markitanov et al., 2016).
properties
IUPAC Name |
(3R)-1-(2-methoxyphenyl)sulfonyl-3,4,4-trimethylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-13(2)9-15(10-14(13,3)16)20(17,18)12-8-6-5-7-11(12)19-4/h5-8,16H,9-10H2,1-4H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBLZEIPISTRRX-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)S(=O)(=O)C2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)S(=O)(=O)C2=CC=CC=C2OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(2-methoxyphenyl)sulfonyl-3,4,4-trimethylpyrrolidin-3-ol |
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